molecular formula C13H17NO5 B515042 1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate CAS No. 105632-52-8

1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B515042
CAS No.: 105632-52-8
M. Wt: 267.28g/mol
InChI Key: XOESFJYVBFHMSI-UHFFFAOYSA-N
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Description

1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate is a heterocyclic organic compound with the molecular formula C13H17NO5. This compound is characterized by a pyrrole ring substituted with tert-butyl, ethyl, and formyl groups, along with two carboxylate groups. It is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:

Preparation Methods

The synthesis of 1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the tert-butyl, ethyl, and formyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. .

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylate groups can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .

Comparison with Similar Compounds

1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-formylpyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-5-18-11(16)10-7-6-9(8-15)14(10)12(17)19-13(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOESFJYVBFHMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(N1C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105632-52-8
Record name 1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate
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